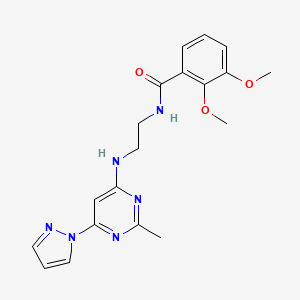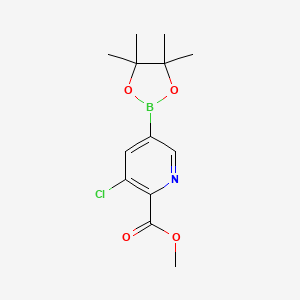![molecular formula C10H11F3N2O B2946637 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2199303-61-0](/img/structure/B2946637.png)
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .作用机制
Target of Action
Compounds with a trifluoromethylpyridine (tfmp) group, such as this one, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Mode of Action
It is known that tfmp derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
Tfmp derivatives are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to influence their physical-chemical properties , which could potentially impact their pharmacokinetics.
Result of Action
Tfmp derivatives are known to be important ingredients for the development of agrochemical and pharmaceutical compounds , suggesting they may have significant biological effects.
Action Environment
The synthesis of tfmp derivatives is known to involve methods such as an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block . These methods could potentially be influenced by environmental factors.
实验室实验的优点和局限性
One of the main advantages of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is its high selectivity for PP2A, which allows for the investigation of specific PP2A-regulated pathways in cells. However, the use of this compound in in vivo studies is limited by its poor solubility and bioavailability. In addition, the effects of this compound on other cellular processes and signaling pathways need to be carefully evaluated to avoid off-target effects.
未来方向
There are several future directions for the use of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol in scientific research. One potential application is in the development of novel cancer therapies that target PP2A-regulated pathways. This compound can also be used to investigate the role of PP2A in other diseases, such as neurodegenerative diseases and viral infections. In addition, the development of more potent and selective PP2A inhibitors based on the this compound scaffold is an area of active research.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its high selectivity for PP2A and potent anti-proliferative and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of this compound in scientific research.
合成方法
The synthesis of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol involves the reaction of 3-(Trifluoromethyl)pyridine-2-amine with cyclobutanone in the presence of sodium hydride and acetic acid. The reaction yields this compound as a white solid with a high yield of up to 80%. The purity of this compound can be improved through recrystallization from ethanol.
科学研究应用
2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA damage response. This compound has been used in several studies to investigate the role of PP2A in cancer, neurodegenerative diseases, and viral infections.
属性
IUPAC Name |
2-[[3-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)6-2-1-5-14-9(6)15-7-3-4-8(7)16/h1-2,5,7-8,16H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCCCWWPOFMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)
![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)
![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

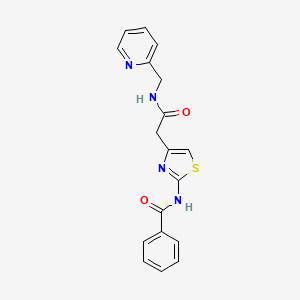
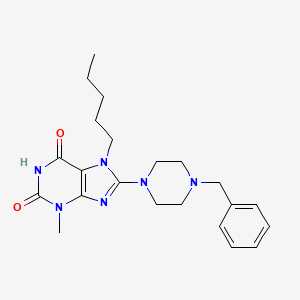
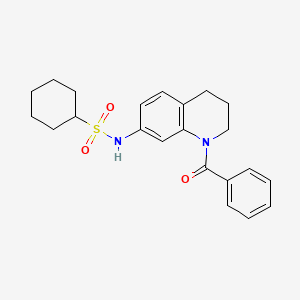
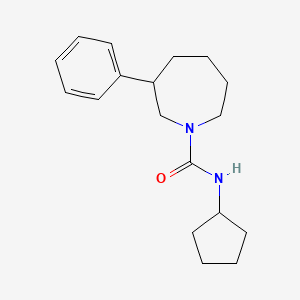
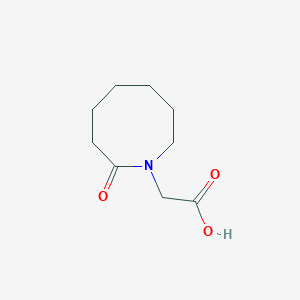
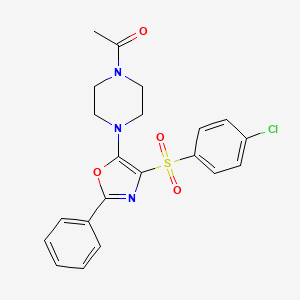
![dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2946571.png)
